Hsd17B13-IN-32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-32 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and plays a significant role in the metabolism of lipids. HSD17B13 has been identified as a potential therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) due to its involvement in the biogenesis and metabolism of lipid droplets .
Vorbereitungsmethoden
The synthesis of Hsd17B13-IN-32 involves high-throughput screening (HTS) and subsequent optimization. The initial compound is identified using estradiol as a substrate. The synthetic route includes the preparation of various intermediates and the final compound through a series of chemical reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Hsd17B13-IN-32 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-32 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function and inhibition of HSD17B13. In biology, it helps in understanding the role of HSD17B13 in lipid metabolism and its association with lipid droplets. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of NAFLD and NASH. Additionally, it has industrial applications in the development of new drugs targeting liver diseases .
Wirkmechanismus
The mechanism of action of Hsd17B13-IN-32 involves the inhibition of the enzyme HSD17B13. This enzyme is responsible for the conversion of estradiol to estrone and other lipid substrates. By inhibiting HSD17B13, this compound reduces the biogenesis and metabolism of lipid droplets in hepatocytes. This inhibition leads to a decrease in lipid accumulation and inflammation in the liver, making it a potential therapeutic agent for liver diseases .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-32 is unique compared to other similar compounds due to its high potency and selectivity for HSD17B13. Similar compounds include other inhibitors of the HSD17B family, such as BI-3231. These compounds also target lipid metabolism and have potential therapeutic applications for liver diseases. this compound stands out due to its specific inhibition of HSD17B13 and its effectiveness in reducing lipid accumulation in the liver .
Eigenschaften
Molekularformel |
C23H15Cl2N5O3 |
---|---|
Molekulargewicht |
480.3 g/mol |
IUPAC-Name |
3,5-dichloro-4-hydroxy-N-[3-(2H-indazol-3-ylmethyl)-4-oxoquinazolin-5-yl]benzamide |
InChI |
InChI=1S/C23H15Cl2N5O3/c24-14-8-12(9-15(25)21(14)31)22(32)27-18-7-3-6-17-20(18)23(33)30(11-26-17)10-19-13-4-1-2-5-16(13)28-29-19/h1-9,11,31H,10H2,(H,27,32)(H,28,29) |
InChI-Schlüssel |
XCYYXVGZPKYARW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NN=C2C=C1)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.